molecular formula C18H22N4OS B249839 N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide

N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide

Cat. No. B249839
M. Wt: 342.5 g/mol
InChI Key: WCKKAEZUJAGKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide involves the inhibition of specific enzymes or proteins that are involved in the pathogenesis of different diseases. The compound has been shown to inhibit the activity of certain kinases such as JAK2, FLT3, and c-Met, which are involved in the progression of cancer. Additionally, N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide has been shown to have various biochemical and physiological effects in different animal models. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines, which results in the reduction of inflammation in different animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide is its potential as a therapeutic agent for different diseases. The compound has shown promising results in various scientific research studies, which makes it a potential candidate for further development as a therapeutic agent. However, one of the major limitations of N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide. One of the future directions is to evaluate the efficacy and safety of the compound in different animal models for the treatment of different diseases such as cancer, inflammation, and neurological disorders. Additionally, the development of new analogs of N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide with improved solubility and pharmacokinetic properties is another future direction for the study of this compound. Finally, the identification of new targets for N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide and the elucidation of its mechanism of action in different diseases is another future direction for the study of this compound.
Conclusion:
In conclusion, N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide is a chemical compound that has shown promising results in various scientific research studies for the treatment of different diseases such as cancer, inflammation, and neurological disorders. The compound has a unique chemical structure and mechanism of action that makes it a potential candidate for further development as a therapeutic agent. However, further studies are needed to evaluate the efficacy and safety of the compound in different animal models and to develop new analogs with improved solubility and pharmacokinetic properties.

Synthesis Methods

The synthesis method of N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide involves the reaction of 4-chloro-6-(cyclohexylamino)pyrimidine with 4-mercaptophenylacetic acid in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a high temperature of around 100°C. The resulting product is purified by column chromatography to obtain N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide in its pure form.

Scientific Research Applications

N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has shown promising results in various scientific research studies for the treatment of different diseases such as cancer, inflammation, and neurological disorders. The compound has been tested in vitro and in vivo to evaluate its efficacy and safety in different animal models.

properties

Product Name

N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide

Molecular Formula

C18H22N4OS

Molecular Weight

342.5 g/mol

IUPAC Name

N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide

InChI

InChI=1S/C18H22N4OS/c1-13(23)21-15-7-9-16(10-8-15)24-18-11-17(19-12-20-18)22-14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,21,23)(H,19,20,22)

InChI Key

WCKKAEZUJAGKHM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)SC2=NC=NC(=C2)NC3CCCCC3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC2=NC=NC(=C2)NC3CCCCC3

Origin of Product

United States

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